For-Ala-Ala-Pro-Abu-SBzl

Description

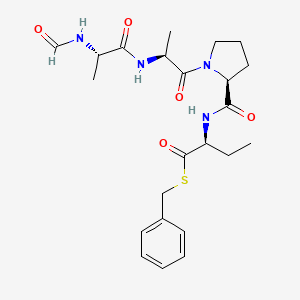

For-Ala-Ala-Pro-Abu-SBzl is a synthetic peptide substrate designed for studying the enzymatic activity of proteinase 3 (PR3), a serine protease involved in immune responses and inflammation. The compound features a formyl (For) group at the N-terminus, followed by the tripeptide sequence Ala-Ala-Pro, an aminobutyric acid (Abu) residue, and a benzylthioester (SBzl) leaving group at the C-terminus. This substrate is particularly useful in absorbance-based activity assays to investigate PR3’s catalytic behavior under varying conditions, such as in the presence of inhibitory antibodies like MCPR3-7 .

Studies demonstrate that this compound is cleaved by PR3, albeit at a reduced rate (~50% activity) when bound to MCPR3-7, suggesting partial inhibition of the enzyme’s active site . The substrate’s design leverages the SBzl leaving group, which enhances sensitivity in kinetic assays, and the Abu residue in the P1 position, which influences substrate-enzyme interactions.

Properties

IUPAC Name |

S-benzyl (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-formamidopropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]butanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O5S/c1-4-18(23(32)33-13-17-9-6-5-7-10-17)26-21(30)19-11-8-12-27(19)22(31)16(3)25-20(29)15(2)24-14-28/h5-7,9-10,14-16,18-19H,4,8,11-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,30)/t15-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSSLMSJJOZXFQ-CAMMJAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)SCC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)SCC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

For-Ala-Ala-Pro-Abu-SBzl plays a crucial role in biochemical reactions, particularly in the study of proteolytic enzymes. This peptide is often used as a substrate to investigate the activity of serine proteases, such as chymotrypsin and cathepsin G. The interaction between this compound and these enzymes involves the cleavage of the peptide bond, which can be monitored to determine enzyme kinetics and specificity. The nature of these interactions is typically characterized by the formation of enzyme-substrate complexes, leading to the hydrolysis of the peptide bond and the release of the product.

Cellular Effects

This compound influences various cellular processes by acting as a substrate for proteolytic enzymes. In cellular assays, this compound can be used to study the effects of enzyme activity on cell signaling pathways, gene expression, and cellular metabolism. For instance, the hydrolysis of this compound by proteases can lead to the activation or inhibition of specific signaling pathways, thereby affecting cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with proteolytic enzymes at the active site. The peptide binds to the enzyme’s active site, where specific amino acid residues facilitate the cleavage of the peptide bond. This interaction can result in enzyme inhibition or activation, depending on the nature of the enzyme and the peptide. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The stability of this compound is crucial for its effectiveness in biochemical assays. Over time, this compound may undergo degradation, leading to a decrease in its activity and efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, but its stability must be carefully monitored to ensure reliable results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. For instance, the hydrolysis of this compound by proteases can generate metabolites that participate in further biochemical reactions, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which can affect its activity and function. For example, the binding of this compound to transport proteins can facilitate its uptake into cells, where it can interact with intracellular targets and exert its effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and the execution of its biochemical functions. For instance, the presence of this compound in the cytoplasm or nucleus can determine its role in cellular processes such as signal transduction and gene regulation.

Biological Activity

For-Ala-Ala-Pro-Abu-SBzl is a synthetic compound that has garnered attention for its biological activity, particularly in the context of protease interactions and potential therapeutic applications. This article delves into the biological activity of this compound, synthesizing findings from diverse studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is a peptide derivative characterized by its unique amino acid sequence. The compound's structure allows it to function as a substrate for various proteases, which play crucial roles in numerous biological processes. The specific sequence contributes to its ability to interact selectively with target enzymes.

Table 1: Chemical Structure of this compound

| Component | Structure |

|---|---|

| Amino Acids | For, Ala, Pro, Abu |

| Functional Group | Benzyl (SBzl) |

Protease Interaction

Research indicates that this compound can act as a substrate for several serine proteases. For instance, studies have shown that at a concentration of 1 mM, it is cleaved by protease complexes, albeit at reduced rates compared to other substrates . This suggests that the compound's structure imparts specific recognition features that affect its cleavage efficiency.

Enzymatic Studies

In enzymatic assays, this compound has been utilized to study the activity of various proteases. It has been identified as a substrate for rat intestinal mast cell protease (RMCP I) and rat skeletal muscle mast cell protease (RMCP II) . These interactions are significant as they highlight the compound's potential role in immunological responses and inflammation.

Case Studies

- Chymase Activity : In studies investigating recombinant human mast cell chymase, this compound was used to assess enzyme activity. The results indicated that the compound could effectively facilitate the measurement of chymase activity in vitro, demonstrating its utility in research settings focused on inflammatory processes .

- Calpain Inhibition : Another aspect of biological activity involves calpain, a family of calcium-dependent cysteine proteases. Research has shown that inhibitors related to compounds like this compound can block calpain activity, which is crucial in conditions associated with increased proteolytic activity . This suggests therapeutic potential for managing diseases characterized by excessive calpain activation.

Mechanistic Insights

The mechanism by which this compound exerts its biological effects primarily revolves around its interaction with proteolytic enzymes. Upon binding to these enzymes, conformational changes occur that can either activate or inhibit enzymatic functions. This allosteric regulation is pivotal in modulating biological pathways involved in inflammation and tissue remodeling.

Scientific Research Applications

Scientific Research Applications

The applications of For-Ala-Ala-Pro-Abu-SBzl can be categorized into several key areas:

Enzyme Activity Studies

This compound serves as a substrate for various serine proteases, including:

- Chymotrypsin : The compound is cleaved by chymotrypsin, allowing researchers to study enzyme kinetics and substrate specificity.

- Mast Cell Proteases : It has been utilized in assays to characterize the activity of mast cell proteases, providing insights into allergic responses and inflammation mechanisms .

Drug Development

The compound plays a significant role in drug discovery and development:

- Targeted Therapeutics : By understanding how this compound interacts with specific enzymes, researchers can design peptide-based drugs that target particular biological pathways, enhancing therapeutic efficacy while minimizing side effects .

- Biomarker Identification : Its use in diagnostic assays aids in the identification of biomarkers for various diseases, facilitating early detection and treatment strategies .

Biochemical Research

In biochemical studies, this compound is employed to explore:

- Protein Interactions : The compound helps elucidate the dynamics of protein-protein interactions, essential for understanding cellular processes and disease mechanisms .

- Enzyme Inhibition Studies : It is used to investigate the inhibition properties of new compounds against serine proteases, contributing to the development of novel therapeutic agents .

Characterization of Serine Proteases

A study involving this compound demonstrated its effectiveness as a substrate for characterizing newly isolated serine proteases. Researchers monitored the cleavage activity of these enzymes on the substrate to determine their kinetic parameters and substrate specificity .

Development of Diagnostic Tools

In another application, this compound was incorporated into diagnostic assays aimed at detecting specific diseases through enzyme activity measurements. This approach allowed for the quantification of enzyme levels associated with certain pathological conditions, enhancing diagnostic accuracy .

Enzymatic Activity Table

| Enzyme Type | Substrate Used | Activity Observed | Reference |

|---|---|---|---|

| Chymotrypsin | This compound | Cleavage observed | |

| Mast Cell Protease | This compound | Kinetic analysis | |

| Neutrophil Elastase | This compound | Inhibition studies |

Applications Summary Table

| Application Area | Specific Use | Outcome |

|---|---|---|

| Drug Development | Targeted therapeutics | Enhanced efficacy |

| Biochemical Research | Protein interaction studies | Insights into mechanisms |

| Diagnostic Tools | Biomarker identification | Improved diagnostics |

Chemical Reactions Analysis

Enzymatic Hydrolysis by Proteases

For-Ala-Ala-Pro-Abu-SBzl is specifically designed as a substrate for proteolytic enzymes, including proteinase 3 (PR3) . The SBzl group enables chromogenic or fluorogenic detection upon cleavage.

Key Reaction:

The reaction releases a thiobenzyl thiolate ion (detectable via DTNB [5,5’-dithiobis-(2-nitrobenzoic acid)]), allowing real-time monitoring of enzyme activity .

Table 1: Enzymatic Activity of PR3 on this compound

| Parameter | Value/Observation | Source |

|---|---|---|

| Enzyme | Proteinase 3 (PR3) | |

| Substrate | This compound | |

| Assay Method | DTNB detection at 410 nm | |

| Inhibition by MCPR3-7 | Partial inhibition observed |

Inhibition Studies

Monoclonal antibodies like MCPR3-7 interfere with PR3’s catalytic activity by binding near the active site. Studies show that MCPR3-7 reduces the hydrolysis rate of this compound, demonstrating competitive inhibition .

Mechanism of Inhibition:

-

MCPR3-7 binds to PR3, obstructing substrate access to the active site.

-

Residual enzyme activity (~20–40%) persists even at high antibody concentrations, suggesting non-steric interference .

Protease Specificity Profiling

-

This compound distinguishes PR3 from related serine proteases (e.g., chymotrypsin) due to its unique cleavage specificity .

Drug Development

Comparison with Similar Compounds

Structural and Functional Differences

For-Ala-Ala-Pro-Abu-SBzl belongs to a class of peptidyl substrates with modifications at the N-terminus (e.g., For, Boc) and C-terminus (e.g., SBzl, ONp). Below is a comparative analysis with structurally related substrates:

*Suc-Ala-Ala-Pro-Phe-SBzl is a commercial substrate (GLPBIO) with structural similarities but lacks direct PR3 activity data in the provided evidence.

Mechanistic Insights

- N-Terminal Modifications: The formyl group in this compound may influence substrate binding to PR3 compared to Boc-protected analogs (e.g., Boc-Ala-ONp).

- P1 Residue Specificity : The Abu residue in this compound occupies the P1 position, which is smaller than the nVal residue in Boc-Ala-Pro-nVal-SBzl. This size difference likely contributes to the observed 50% inhibition by MCPR3-7, as bulkier P1 residues (e.g., nVal) may resist antibody-induced conformational changes in PR3 .

- Leaving Group Impact : Both this compound and Boc-Ala-Pro-nVal-SBzl use the SBzl leaving group, which facilitates spectrophotometric detection. In contrast, Boc-Ala-ONp employs a para-nitrophenyl (ONp) group, which is smaller and may explain its unhindered cleavage even with MCPR3-7 binding .

Inhibition Profiles

The partial inhibition of this compound cleavage by MCPR3-7 contrasts with the unaffected activity of Boc-Ala-ONp and Boc-Ala-Pro-nVal-SBzl. This suggests that MCPR3-7 binding alters PR3’s active site accessibility or flexibility, particularly for substrates with smaller P1 residues (e.g., Abu) .

Research Implications

This compound serves as a critical tool for probing PR3’s enzymatic regulation under inhibitory conditions. Its comparison with Boc-Ala-ONp and Boc-Ala-Pro-nVal-SBzl highlights the importance of:

- P1 Residue Size : Larger residues (nVal) may stabilize PR3’s active site conformation, even with antibody binding.

- Leaving Group Chemistry : SBzl and ONp groups offer distinct advantages for activity assays, depending on experimental requirements.

Further studies could explore the structural basis of PR3 inhibition using X-ray crystallography or molecular dynamics simulations, leveraging these substrates as probes.

Preparation Methods

Peptide Synthesis Strategy

The preparation of For-Ala-Ala-Pro-Abu-SBzl typically employs solid-phase peptide synthesis (SPPS), a widely used method for assembling peptides with precise sequence control.

Resin Selection: The peptide chain is anchored to a solid support resin, enabling sequential addition of amino acids.

Amino Acid Coupling: Protected amino acids (with side-chain protecting groups) are coupled stepwise. For Ala, Pro, and Abu residues, Fmoc (9-fluorenylmethoxycarbonyl) chemistry is commonly used for N-terminal protection.

Formylation: The N-terminal formyl group (For) is introduced post-assembly or during synthesis using formylating agents such as formic acid derivatives or formyl chloride under controlled conditions to avoid side reactions.

Side-Chain Protection and Deprotection: The benzyl (SBzl) group is often introduced as a protecting group or functional moiety on side chains or the C-terminal, requiring careful deprotection steps to maintain peptide integrity.

Cleavage and Purification: After assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) or other acidic conditions, followed by purification via high-performance liquid chromatography (HPLC).

Specific Synthetic Challenges and Solutions

Sulfonamide Formation: In some related compounds, sulfonamide linkages are formed via reaction of sulfinyl chlorides with amino acid esters. This step can be capricious, yielding low product amounts (10-30%) due to side reactions and instability of intermediates. Optimization includes monitoring by NMR and adjusting reaction conditions to improve yields.

Maintaining Enzyme Recognition Elements: The Abu residue and benzyl group are critical for enzyme interaction; thus, protecting groups and reaction conditions are selected to preserve these functionalities.

Yield Optimization: Reaction conditions such as temperature, solvent choice, and reagent stoichiometry are optimized to maximize yield and purity, often requiring iterative experimentation.

Representative Data from Related Compound Syntheses

While direct detailed synthetic protocols for this compound are scarce, related studies provide insight into similar peptide-based inhibitors:

| Step | Reaction/Process | Conditions/Notes | Yield (%) |

|---|---|---|---|

| 1 | Coupling of amino acids (SPPS) | Fmoc chemistry, standard coupling agents | Typically >90% per step |

| 2 | Introduction of sulfonamide group | Reaction of sulfinyl chlorides with amino acid esters; monitored by 1H NMR | 10-30% (optimized conditions) |

| 3 | Formylation of N-terminus | Formyl chloride or formic acid derivatives, mild acidic conditions | High efficiency if controlled |

| 4 | Cleavage from resin and deprotection | TFA cleavage, scavengers to prevent side reactions | >80% recovery after purification |

| 5 | Purification | Reverse-phase HPLC | >95% purity |

Research Findings on Preparation and Activity

Studies involving this compound show that it can be cleaved by PR3 at a 1 mM concentration, indicating its suitability as a substrate in enzymatic assays. The cleavage rate is modulated by monoclonal antibodies such as MCPR3-7, which reduce activity by about 50%, demonstrating the peptide’s functional relevance in biochemical studies.

The peptide’s preparation is critical to ensure that the formyl group and benzyl moiety remain intact, as these influence binding and cleavage by PR3.

Analogous sulfonamide-based inhibitors synthesized via complex multi-step reactions involving amino acid esters and sulfinyl chlorides provide a synthetic framework applicable to this compound derivatives.

Summary Table: Preparation Method Highlights

| Preparation Aspect | Description | Challenges/Notes |

|---|---|---|

| Peptide Assembly | Solid-phase peptide synthesis using Fmoc strategy | High efficiency, stepwise control |

| N-terminal Formylation | Post-synthesis formylation with formyl chloride | Requires mild conditions to avoid side reactions |

| Sulfonamide Formation | Reaction with sulfinyl chlorides (in related compounds) | Low yields, requires optimization |

| Protecting Groups | Benzyl (SBzl) used for side-chain protection | Must be carefully removed without damage |

| Purification | Reverse-phase HPLC | Ensures >95% purity |

| Yield Optimization | Reaction monitoring via NMR and HPLC | Iterative optimization needed |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.